molecular formula C12H13ClO2 B3168277 (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate CAS No. 92712-56-6

(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate

Cat. No.: B3168277
CAS No.: 92712-56-6
M. Wt: 224.68 g/mol
InChI Key: LUNFZANIDVUPOI-VOTSOKGWSA-N
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Description

(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate typically involves the esterification of (E)-3-(3-chloro-4-methylphenyl)acrylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a solid acid catalyst, such as ion-exchange resins, to facilitate the esterification reaction. The continuous flow process offers advantages in terms of efficiency, scalability, and product purity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 3-(3-chloro-4-methylphenyl)acrylic acid or 3-(3-chloro-4-methylphenyl)acetone.

    Reduction: Formation of (E)-3-(3-chloro-4-methylphenyl)propan-1-ol or (E)-3-(3-chloro-4-methylphenyl)propanal.

    Substitution: Formation of derivatives such as 3-(3-amino-4-methylphenyl)acrylate or 3-(3-thio-4-methylphenyl)acrylate.

Scientific Research Applications

(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 3-(4-chlorophenyl)acrylate
  • (E)-ethyl 3-(3-bromo-4-methylphenyl)acrylate
  • (E)-ethyl 3-(3-chloro-4-ethylphenyl)acrylate

Uniqueness

(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and properties. The presence of both a chloro and a methyl group can affect the compound’s electronic and steric characteristics, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl (E)-3-(3-chloro-4-methylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)7-6-10-5-4-9(2)11(13)8-10/h4-8H,3H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNFZANIDVUPOI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate
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